Junipal
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Overview
Description
Junipal is a naturally occurring compound isolated from the wood-destroying fungus Daedalea juniperina. It is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Junipal can be synthesized through the reaction of 3,4-disubstituted 4-halo-2-pyrazolin-5-ones with aqueous sodium hydroxide in the presence of potassium ferricyanide. This method yields this compound as a major product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Junipal undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield alcohol derivatives.
Substitution: Substitution reactions can occur at the thiophene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted thiophene derivatives.
Scientific Research Applications
Junipal has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of fungal infections.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Junipal involves its interaction with specific molecular targets and pathways. It is known to disrupt cell membranes, leading to the leakage of cellular components and eventual cell death. This mechanism is particularly effective against fungal cells, making this compound a potent antifungal agent .
Comparison with Similar Compounds
Junipal can be compared with other similar compounds, such as:
Thiophene derivatives: Similar in structure but may have different functional groups attached to the thiophene ring.
Furan derivatives: Similar heterocyclic compounds but with an oxygen atom in the ring instead of sulfur.
Pyrrole derivatives: Another class of heterocyclic compounds with a nitrogen atom in the ring.
This compound is unique due to its specific substitution pattern and the presence of the propynyl group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H6OS |
---|---|
Molecular Weight |
150.20 g/mol |
IUPAC Name |
5-prop-1-ynylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C8H6OS/c1-2-3-7-4-5-8(6-9)10-7/h4-6H,1H3 |
InChI Key |
FUWKMBKNSCUZOH-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC1=CC=C(S1)C=O |
Origin of Product |
United States |
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